molecular formula C16H14N2O6 B014187 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone CAS No. 166442-35-9

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

Cat. No.: B014187
CAS No.: 166442-35-9
M. Wt: 330.29 g/mol
InChI Key: PRRWAMBIGMTQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone typically involves the following steps:

    Carboxylation: The addition of a carboxyl group to the benzophenone.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to its use in labeling and detection applications .

Comparison with Similar Compounds

Similar Compounds

    4’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone: (CAS 166442-36-0)

    5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone: (CAS 166442-37-1)

    5-[Bromoacetamido]tetramethylrhodamine: (CAS 166442-38-2)

Uniqueness

2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of fluorescent labels sets it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWAMBIGMTQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403031
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-35-9
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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